molecular formula C29H35NO2 B1683876 Mifepristone CAS No. 84371-65-3

Mifepristone

Katalognummer B1683876
CAS-Nummer: 84371-65-3
Molekulargewicht: 429.6 g/mol
InChI-Schlüssel: VKHAHZOOUSRJNA-GCNJZUOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mifepristone, also known as 11β-(4-(dimethylamino)phenyl)-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one, is a synthetic estrane steroid and a derivative of steroid hormones like progesterone, cortisol, and testosterone . It is a 3-oxo-Delta (4) steroid, an acetylenic compound, and a tertiary amino compound . It has a role as a contraceptive drug, a synthetic oral contraceptive, a hormone antagonist, and an abortifacient .


Synthesis Analysis

Mifepristone has been synthesized via selective protection of the 3-Keto of the 4,9-estradiene-3-17-dione, followed by epoxidation, Grignard reaction, and hydrolyses - dehydration, in 29.7% yield . An improved and efficient condition of N-demethylation of mifepristone with an excellent yield is described .


Molecular Structure Analysis

The molecular formula of Mifepristone is C29H35NO2 . The molecular weight is 429.60 . The IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .


Chemical Reactions Analysis

Mifepristone is a 3-oxo-Delta (4) steroid, an acetylenic compound, and a tertiary amino compound . It derives from a hydride of an estrane . It has a role as a contraceptive drug, a synthetic oral contraceptive, a hormone antagonist, and an abortifacient .


Physical And Chemical Properties Analysis

The molecular formula of Mifepristone is C29H35NO2 . The molecular weight is 429.60 . The IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .

Wissenschaftliche Forschungsanwendungen

  • Medication Abortions

    • Application Summary : Mifepristone is used in combination with misoprostol to end a pregnancy up to 10–11 weeks’ gestation . It blocks progesterone, a hormone needed to continue a pregnancy .
    • Methods of Application : The patient takes a pill called mifepristone, which blocks the body’s progesterone, stopping the pregnancy from growing. Then, the second medicine, misoprostol, is taken either right away or up to 48 hours later. This medicine causes cramping and bleeding to empty the uterus .
    • Results : Medication abortion using mifepristone and misoprostol has grown steadily over time since the FDA approved mifepristone in 2000 and comprised 98% of medication abortions in the U.S. in 2020 .
  • Inducing Labor

    • Application Summary : Mifepristone has been used to induce labor . It may soften the cervix and cause uterine contractions .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : Studies have demonstrated that mifepristone may ripen the cervix and induce labor while not increasing the risk to the fetus .
  • Treating Hyperglycemia Associated with Cushing Syndrome

    • Application Summary : Mifepristone is used to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome who have type 2 diabetes mellitus or glucose intolerance and have failed surgery or are not candidates for surgery .
    • Methods of Application : Mifepristone is administered orally .
    • Results : Mifepristone has been shown to lead to significant biochemical improvement in patients with either diabetes or some degree of hyperglycemia .
  • Emergency Contraception

    • Application Summary : Mifepristone has been used as an emergency contraceptive .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : In head-to-head comparisons, a one-time dose of mifepristone is more effective than any dose of oral levonorgestrel, with moderate-dose mifepristone (25 to 50 mg) being more effective than low-dose mifepristone (less than 25 mg) .
  • Psychotic Depression

    • Application Summary : Mifepristone is currently under investigation for use in psychotic depression .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : Combined results demonstrated meaningful efficacy for mifepristone in reducing psychotic symptoms with wide safety margins .
  • Cushing’s Disease

    • Application Summary : Mifepristone has been shown to improve treatment course in patients with Cushing’s disease who failed or are unable to undergo surgical treatment .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : Mifepristone has been shown to be a successful treatment option for patients with Cushing’s disease .
  • Adenomyosis and Leiomyomas

    • Application Summary : Mifepristone has been shown to be a successful treatment option for adenomyosis and leiomyomas .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : Mifepristone has been shown to be a successful treatment option for adenomyosis and leiomyomas .
  • Nonpituitary Cushing Syndrome

    • Application Summary : As a glucocorticoid receptor antagonist, mifepristone has been used to treat hypercortisolism in patients with nonpituitary cushing syndrome .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : Mifepristone has been shown to be a successful treatment option for nonpituitary cushing syndrome .
  • Breast, Ovarian and Uterine Tumors

    • Application Summary : Mifepristone has shown potential in treating some types of breast, ovarian and uterine tumors .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : While the results are promising, further research is needed due to limited access to the drug for doctors and researchers .
  • Psychiatric Conditions

    • Application Summary : Mifepristone has shown potential in treating psychiatric conditions such as bipolar disorder, generalized depression, and post-partum depression .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : While the results are promising, further research is needed due to limited access to the drug for doctors and researchers .
  • Uterine Fibroids

    • Application Summary : Mifepristone has been used in the treatment of uterine fibroids .
    • Methods of Application : The specific methods of application can vary, but mifepristone is typically administered orally .
    • Results : After treatment with mifepristone, the levels of sex hormone indices such as E2, LH and FSH were significantly reduced, suggesting that mifepristone can significantly relieve the abnormalities of sex hormone indices in uterine fibroid patients .

Zukünftige Richtungen

The fate of the abortion pill lies with the Supreme Court. The high court, which has a conservative supermajority, holds the power to maintain full access to the drug or reverse regulation changes that made medication abortion more accessible in recent years . This includes allowing the pills to be prescribed via telemedicine, delivered in the mail, and used up to 10 weeks of pregnancy instead of seven .

Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023322
Record name Mifepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L
Record name SID11533034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.0X10-14 mm Hg at 25 °C /Estimated/
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The anti-progestational activity of mifepristone results from competitive interaction with progesterone at progesterone-receptor sites. Based on studies with various oral doses in several animal species (mouse, rat, rabbit and monkey), the compound inhibits the activity of endogenous or exogenous progesterone. The termination of pregnancy results. In the treatment of Cushing's syndrome, Mifepristone blocks the binding of cortisol to its receptor. It does not decrease cortisol production but reduces the effects of excess cortisol, such as high blood sugar levels., Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening., When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins., In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity.
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mifepristone

Color/Form

Yellow powder

CAS RN

84371-65-3
Record name Mifepristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84371-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifepristone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084371653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mifepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11β,17β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIFEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320T6RNW1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-196 °C, 150 °C, 191 - 196 °C
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifepristone
Reactant of Route 2
Mifepristone
Reactant of Route 3
Mifepristone
Reactant of Route 4
Reactant of Route 4
Mifepristone
Reactant of Route 5
Reactant of Route 5
Mifepristone
Reactant of Route 6
Mifepristone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.